Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Catalog No.
S1536034
CAS No.
4815-36-5
M.F
C13H13NO2S
M. Wt
247.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate

CAS Number

4815-36-5

Product Name

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

IUPAC Name

ethyl 2-amino-4-phenylthiophene-3-carboxylate

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3

InChI Key

WYTHTMKMOSPACP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N

Synonyms

ethyl ester-2-amino-4-phenyl-3-thiophenecarboxylic acid

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N

Synthesis and Characterization:

Ethyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound containing a thiophene ring, an amino group, an ester group, and an ethyl group. The scientific literature describes various methods for its synthesis, including condensation reactions and multistep synthetic approaches. Researchers have also characterized its physical and chemical properties, such as melting point, solubility, and spectral data (e.g., NMR, IR) [, ].

Potential Applications:

While the specific research applications of Ethyl 2-amino-4-phenylthiophene-3-carboxylate are not extensively documented, its structural features suggest potential applications in various fields:

  • Medicinal Chemistry: The presence of the heterocyclic thiophene ring and the amino group raises the possibility of exploring this compound for its potential biological activity. Researchers might investigate its interaction with specific targets or biological processes relevant to drug discovery [].
  • Material Science: The aromatic character of the molecule and the presence of functional groups could be of interest for the development of novel materials with specific properties. For instance, the compound might be studied for its potential role in organic electronics or polymer chemistry [].
  • Organic Synthesis: Ethyl 2-amino-4-phenylthiophene-3-carboxylate could serve as a valuable building block or intermediate in the synthesis of more complex molecules with desired functionalities. Researchers might utilize it as a starting material for further chemical transformations to access diverse target molecules [].

Ethyl 2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family, characterized by its five-membered aromatic ring containing sulfur as a heteroatom. This compound has garnered attention due to its diverse biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules. The molecular formula of ethyl 2-amino-4-phenylthiophene-3-carboxylate is C13H13NO2SC_{13}H_{13}NO_{2}S with a molecular weight of 247.31 g/mol .

, including:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield thiol derivatives when treated with reducing agents like lithium aluminum hydride.
  • Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.
  • Reduction Products: Thiol derivatives.
  • Substitution Products: Substituted thiophene derivatives.

Research indicates that ethyl 2-amino-4-phenylthiophene-3-carboxylate exhibits promising biological activities, particularly antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration testing showing significant results compared to standard antibiotics like ampicillin and streptomycin . Additionally, derivatives of this compound have been evaluated for their potential in treating cancer, indicating a need for further exploration into its mechanisms of action and therapeutic applications .

The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate is primarily achieved through the Gewald reaction, which involves a condensation reaction between elemental sulfur, an α-methylene carbonyl compound (such as acetophenone), and an α-cyano ester (like ethyl cyanoacetate) in the presence of a base catalyst, typically diethylamine. This method allows for the efficient formation of the desired thiophene derivative under mild conditions .

Industrial Production

In industrial settings, continuous flow reactors may be employed to scale up the synthesis process, ensuring consistent quality and yield while minimizing by-products.

Ethyl 2-amino-4-phenylthiophene-3-carboxylate has a variety of applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex thiophene derivatives.
  • Biology: Investigated for its potential as an antimicrobial and anticancer agent.
  • Medicine: Functions as an intermediate in drug development targeting diseases such as cancer and bacterial infections.
  • Industry: Utilized in developing organic semiconductors and corrosion inhibitors .

Recent studies have focused on the interaction of ethyl 2-amino-4-phenylthiophene-3-carboxylate with various biological targets. Molecular docking studies have been conducted to evaluate its binding affinity to specific enzymes and receptors critical for pathogen survival and cancer cell proliferation. Results indicate that this compound may inhibit key enzymatic pathways, suggesting potential therapeutic applications in treating infections and cancer .

Several compounds share structural similarities with ethyl 2-amino-4-phenylthiophene-3-carboxylate. These include:

  • Ethyl 2-amino-thiophene-3-carboxylate
    • Lacks the phenyl group but retains similar biological activity.
  • Methyl 2-amino-thiophene-3-carboxylate
    • Similar structure with a methyl group instead of ethyl; exhibits comparable reactivity.
  • Phenylthiazole derivatives
    • Related compounds that also demonstrate antimicrobial properties but differ in their heteroatom composition.

Unique Aspects

Ethyl 2-amino-4-phenylthiophene-3-carboxylate is unique due to its specific arrangement of functional groups that enhance its biological activity, particularly against bacterial strains and cancer cells. Its ability to undergo diverse

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.06669983 g/mol

Monoisotopic Mass

247.06669983 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4815-36-5

Wikipedia

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Dates

Last modified: 08-15-2023

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